molecular formula C12H7Cl3N2O2 B14054008 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid

2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid

Cat. No.: B14054008
M. Wt: 317.6 g/mol
InChI Key: KURDKBMXZUSSHL-UHFFFAOYSA-N
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Description

2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid is a heterocyclic compound that contains both pyrimidine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid typically involves the reaction of 2,3,5-trichlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method involves the condensation of 2,3,5-trichlorobenzaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydroxide, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid is unique due to its specific combination of the trichlorophenyl and pyrimidine groups, which confer distinct chemical and biological properties. Its acetic acid moiety also provides additional reactivity and potential for further functionalization.

Properties

Molecular Formula

C12H7Cl3N2O2

Molecular Weight

317.6 g/mol

IUPAC Name

2-[2-(2,3,5-trichlorophenyl)pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C12H7Cl3N2O2/c13-7-2-8(11(15)9(14)3-7)12-16-4-6(5-17-12)1-10(18)19/h2-5H,1H2,(H,18,19)

InChI Key

KURDKBMXZUSSHL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=NC=C(C=N2)CC(=O)O)Cl)Cl)Cl

Origin of Product

United States

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